L-(+)-2-Amino-6-phosphonohexanoic acid

説明

L-(+)-2-Amino-6-phosphonohexanoic acid is a compound belonging to the class of organic phosphonic acids It is a derivative of norleucine, an amino acid, with a phosphonic acid group attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-(+)-2-Amino-6-phosphonohexanoic acid involves several steps. One common method includes the phosphonylation of hydroxy esters with phosphonochloridates. This reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate .

Another method involves the condensation of phosphonic monoesters with hydroxy esters. This reaction can be catalyzed by various coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and is usually performed in an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

化学反応の分析

Types of Reactions

L-(+)-2-Amino-6-phosphonohexanoic acid can undergo various chemical reactions, including:

Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.

Substitution: The amino group in norleucine can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various amino acid derivatives .

科学的研究の応用

Neuropharmacological Research

L-AP6 has been extensively studied for its role as a selective agonist at the quisqualate-sensitized site in the hippocampus. Research indicates that it can effectively depolarize CA1 pyramidal neurons in response to L-quisqualic acid (QUIS), demonstrating its potential in understanding excitatory neurotransmission mechanisms.

Case Study: Hippocampal Neuron Sensitization

A study published in Brain Research demonstrated that brief exposure to QUIS sensitizes neurons to depolarization by L-AP6, highlighting its specificity and potency (IC50 = 40 µM) compared to other analogues like L-AP4 and L-AP5, which showed significantly higher IC50 values for the same site .

Glutamate Receptor Modulation

L-AP6 acts as a selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which regulates glutamate levels in the central nervous system. This modulation is critical for maintaining synaptic homeostasis and preventing excitotoxicity.

Table 1: Comparative Potency of L-AP6 and Related Compounds

| Compound Name | IC50 (µM) | Receptor Target | Specificity |

|---|---|---|---|

| L-AP6 | 40 | QUIS-sensitized site | High |

| L-AP4 | 8000 | NMDA receptor | Moderate |

| L-AP5 | 3000 | NMDA receptor | Moderate |

| D-AP4 | >100000 | AMPA receptor | Low |

This table illustrates the relative potency of L-AP6 compared to other excitatory amino acid analogues, underscoring its unique position as a selective modulator.

Potential Therapeutic Applications

Due to its ability to selectively modulate glutamate receptors, L-AP6 is being explored for potential therapeutic applications in conditions characterized by altered glutamate signaling, such as epilepsy and neurodegenerative diseases.

Case Study: Anticonvulsant Properties

Research has shown that L-AP6 can inhibit excitatory neurotransmission, which may contribute to anticonvulsant effects. A study indicated that compounds similar to L-AP6 exhibit anticonvulsant actions when administered intraperitoneally, suggesting a potential pathway for developing treatments for seizure disorders .

Mechanistic Insights into Synaptic Plasticity

L-AP6 has been instrumental in elucidating mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD). By selectively activating specific receptor sites, researchers can dissect the pathways involved in learning and memory processes.

Table 2: Effects of L-AP6 on Synaptic Plasticity

| Mechanism | Effect of L-AP6 | Reference |

|---|---|---|

| Long-Term Potentiation (LTP) | Inhibition observed at high concentrations | |

| Long-Term Depression (LTD) | Facilitation at low concentrations |

This table summarizes the dual role of L-AP6 in modulating synaptic plasticity, providing insights into its potential roles in cognitive functions.

Future Directions in Research

The ongoing research into this compound continues to uncover its multifaceted roles in neurobiology. Future studies are expected to focus on:

- Refining therapeutic applications for neurodegenerative diseases.

- Investigating its effects on other neurotransmitter systems beyond glutamate.

- Exploring its potential as a tool for studying complex neural circuits involved in behavior and cognition.

作用機序

The mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid involves its interaction with specific molecular targets. For example, it can inhibit methionine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate. This inhibition can affect various biological pathways, including protein synthesis and degradation .

類似化合物との比較

Similar Compounds

Norvaline: An isomer of valine with similar biochemical properties.

Aminocaproic acid: A compound with a similar structure but different functional groups.

Leucine: An isomer of norleucine with a methyl group instead of a phosphonic acid group.

Uniqueness

L-(+)-2-Amino-6-phosphonohexanoic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and allows it to participate in specific reactions that are not possible with other similar compounds .

生物活性

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a phosphono amino acid that has garnered attention for its significant biological activity, particularly in the context of neuropharmacology. This compound is known for its role as a selective agonist and its interactions with various excitatory amino acid receptors, particularly in the central nervous system (CNS). This article delves into the biological activity of L-AP6, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

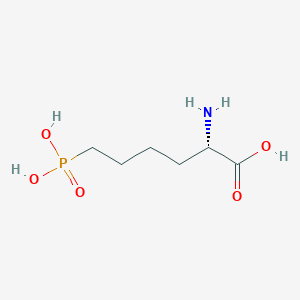

Chemical Structure and Properties

L-AP6 is characterized by the presence of a phosphono group, distinguishing it from other amino acids. Its chemical structure can be represented as follows:

This unique structure contributes to its specific interactions with neurotransmitter receptors, particularly those involved in excitatory neurotransmission.

L-AP6 primarily acts as a selective antagonist at the NMDA (N-Methyl-D-Aspartate) receptor and has been shown to inhibit excitatory neurotransmission. It selectively interacts with quisqualate-sensitized sites in hippocampal neurons, demonstrating a high degree of specificity compared to other excitatory amino acids. The following table summarizes key findings regarding the potency and selectivity of L-AP6:

| Receptor Type | IC50 (µM) | Selectivity |

|---|---|---|

| Quisqualate-sensitized site | 40 | Highly selective |

| Kainate/AMPA receptors | >10 | Less potent |

| NMDA receptors | >3 | Cross-reactive |

| L-AP4 receptors | 0.8 | Moderate selectivity |

Biological Activity and Effects

L-AP6's biological activity has been extensively studied in various animal models and in vitro systems:

- Neurotransmission Modulation : Research indicates that L-AP6 can significantly inhibit NMDA receptor activity, which may impact neuronal function and behavior. Its ability to modulate synaptic plasticity makes it a valuable tool for studying neurophysiological processes.

- Quisqualate Sensitization : A notable effect of L-AP6 is its involvement in quisqualate sensitization, where brief exposure to quisqualic acid enhances neuronal depolarization sensitivity to excitatory amino acids. This sensitization has implications for understanding excitotoxicity and neurodegenerative diseases .

- Potential Therapeutic Applications : Given its pharmacological profile, L-AP6 has been investigated for potential therapeutic applications in conditions characterized by excessive glutamatergic activity, such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders .

Case Studies

Several studies have highlighted the effects of L-AP6 on neuronal function:

- Study on Hippocampal Neurons : A study demonstrated that L-AP6 effectively sensitizes CA1 pyramidal neurons to depolarization by EAA analogs when exposed to quisqualic acid. The results showed that L-AP6 was significantly more potent than its D-isomer counterparts, reinforcing its specificity for the quisqualate-sensitized site .

- Impact on Synaptic Plasticity : Another investigation revealed that L-AP6 could modulate synaptic responses in isolated spinal cord preparations, suggesting its potential role in influencing synaptic plasticity mechanisms .

特性

IUPAC Name |

(2S)-2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347607 | |

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98575-76-9, 126253-57-4 | |

| Record name | Norleucine, 6-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。